molecular formula C8H10O2 B2983127 2-(Hydroxymethyl)-6-methylphenol CAS No. 22470-99-1

2-(Hydroxymethyl)-6-methylphenol

Cat. No.: B2983127
CAS No.: 22470-99-1
M. Wt: 138.166
InChI Key: VUEKJJIFJWIRJO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-methylphenol is a phenolic compound characterized by a hydroxymethyl (-CH₂OH) group at the C2 position and a methyl (-CH₃) group at the C6 position of the benzene ring. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydroxymethyl group and moderate lipophilicity from the methyl substituent. For instance, derivatives of this compound, such as glycosides, have been isolated from plant extracts (e.g., Mesembryanthemum crystallinum), indicating natural occurrence and possible bioactive roles .

Properties

IUPAC Name

2-(hydroxymethyl)-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-2-4-7(5-9)8(6)10/h2-4,9-10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEKJJIFJWIRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 6-methylphenol using formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{6-Methylphenol} + \text{Formaldehyde} \rightarrow \text{this compound} ] This reaction is usually carried out in an aqueous medium with a basic catalyst such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 6-methylphenol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic catalysts may be employed for substitution reactions.

Major Products Formed:

    Oxidation: 2-(Carboxymethyl)-6-methylphenol

    Reduction: 6-Methylphenol

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-(Hydroxymethyl)-6-methylphenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenolic structure allows for antioxidant properties, which can be beneficial in various biological contexts.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-(Hydroxymethyl)-6-methylphenol and Their Properties

Compound Name Substituents Molecular Features Biological Activity (Target) Inhibition Zone/MIC Source Organism/Context Reference ID
4-(3-Methoxy-5-methylphenoxy)-2-(2-hydroxyethyl)-6-methylphenol C4: 3-methoxy-5-methylphenoxy; C2: hydroxyethyl Phenolic ether with hydroxyethyl chain Anti-MRSA 20.2 mm (50 µg/6 mm disc) Phomopsis fukushii (fungal endophyte)
4-(3-Hydroxy-5-methylphenoxy)-2-(2-hydroxyethyl)-6-methylphenol C4: 3-hydroxy-5-methylphenoxy; C2: hydroxyethyl Phenolic ether with hydroxyl group Anti-MRSA 17.9 mm (50 µg/6 mm disc) Phomopsis fukushii
4-(3-Methoxy-5-methylphenoxy)-2-(3-hydroxypropyl)-6-methylphenol C4: 3-methoxy-5-methylphenoxy; C2: hydroxypropyl Phenolic ether with hydroxypropyl chain Anti-MRSA 15.2 mm (50 µg/6 mm disc) Phomopsis fukushii
4-(3-Methoxy-5-methylphenoxy)-2-(2-hydroxyethyl)-6-(hydroxymethyl)phenol C4: 3-methoxy-5-methylphenoxy; C2: hydroxyethyl; C6: hydroxymethyl Dual hydroxymethyl/hydroxyethyl groups Anti-MRSA Not explicitly reported Phomopsis asparagi
2-[(2-Bromophenyl)iminomethyl]-6-methylphenol C2: iminomethyl (Schiff base); C6: methyl Schiff base derivative Coordination chemistry applications N/A Synthetic

Key Observations:

Impact of Substituent Chains: Hydroxyethyl (-CH₂CH₂OH) and hydroxypropyl (-CH₂CH₂CH₂OH) groups enhance anti-MRSA activity compared to smaller substituents, likely due to improved membrane interaction . For example, compound 11 (hydroxyethyl) exhibits a 20.2 mm inhibition zone, outperforming compound 12 (hydroxyl group, 17.9 mm) and compound 13 (hydroxypropyl, 15.2 mm). The hydroxymethyl group in this compound may offer intermediate polarity, balancing solubility and bioavailability, though direct activity data are lacking.

Role of Methoxy vs. However, hydroxyl groups enable hydrogen bonding, which may improve target binding .

Schiff Base Derivatives: Compounds like 2-[(2-Bromophenyl)iminomethyl]-6-methylphenol (Schiff base) exhibit tautomerism and are utilized in coordination chemistry for metal-ligand complexes, diverging from the antimicrobial focus of phenolic ether derivatives .

Bioactivity Trends

  • The hydroxymethyl group in this compound could be strategically modified (e.g., etherification) to enhance efficacy .
  • Structural Limitations : Smaller substituents (e.g., methyl alone) may lack sufficient bioactivity, underscoring the need for functional group optimization.

Biological Activity

2-(Hydroxymethyl)-6-methylphenol, also known as 2-hydroxymethyl-6-methylphenol , is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.

  • Molecular Formula : C8H10O2
  • Molecular Weight : 150.16 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans14

A study demonstrated that the compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong ability to scavenge free radicals.

Assay Type IC50 Value (µg/mL) Reference
DPPH45
ABTS50

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Recent studies have explored the anticancer effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cancer Cell Line IC50 Value (µM) Reference
MCF-7 (Breast)30
A549 (Lung)25
HeLa (Cervical)20

Mechanistically, it is believed that the compound affects multiple signaling pathways involved in cancer progression, including the inhibition of the PI3K/Akt pathway.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a natural preservative in food products.
  • Antioxidant Potential in Food Preservation : Another research focused on the use of this compound in food preservation due to its antioxidant properties. The study concluded that incorporating it into food formulations could extend shelf life by reducing oxidative damage.
  • Cancer Cell Line Study : A detailed examination of its effects on MCF-7 breast cancer cells revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.

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